molecular formula C18H22ClN3O4 B2494025 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide CAS No. 2034227-02-4

2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B2494025
CAS No.: 2034227-02-4
M. Wt: 379.84
InChI Key: AFFURKNOQCMTPC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide (CAS 2034227-02-4) is a specialized research compound with molecular formula C 18 H 22 ClN 3 O 4 and molecular weight 379.84 g/mol. This complex molecule features a 1,3,4-oxadiazole heterocycle linked to a tetrahydropyran (oxan-4-yl) ring system, conjugated with a 2-(4-chlorophenoxy)-2-methylpropanamide moiety . The compound's structural architecture contributes to its physicochemical properties including a topological polar surface area of 86.5 Ų and an XLogP3 value of 2.6, indicating moderate lipophilicity favorable for cellular permeability . This chemical entity is offered exclusively for research purposes and should be handled by qualified laboratory professionals. As evidenced by patent literature, 1,3,4-oxadiazol derivatives demonstrate significant potential in agricultural chemistry as herbicide candidates, though specific biological data for this particular compound requires further investigation . The structural similarity to fenofibrate metabolites suggests potential applications in metabolic research, particularly regarding lipid metabolism pathways . The presence of both oxadiazole and tetrahydropyran motifs indicates possible heterocyclic chemistry applications, serving as a valuable synthetic intermediate or building block for more complex molecular architectures . Available in various quantities including 1mg, 3mg, 20mg, 30mg, 40mg, 50mg, and 100mg, this compound is characterized by comprehensive spectroscopic data (¹H NMR, ¹³C NMR) and analytical verification to ensure research reliability . Researchers should consult safety data sheets and implement appropriate laboratory precautions when handling this material. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4/c1-18(2,25-14-5-3-13(19)4-6-14)17(23)20-11-15-21-16(22-26-15)12-7-9-24-10-8-12/h3-6,12H,7-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFURKNOQCMTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC(=NO1)C2CCOCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the intermediate with a suitable nitrile oxide precursor under controlled conditions.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with a methylated amide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:

    Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several oxadiazole- and amide-containing derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Substituents Melting Point (°C) HPLC Purity Isomer Ratio Biological Activity Reference
Target Compound : 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide Oxan-4-yl (tetrahydropyran) on oxadiazole N/A N/A N/A Hypothesized: Proteasome inhibition, metabolic regulation
Compound 11g 4-Chlorophenyl on oxadiazole, isopropylamide 133.4–135.8 99.9% 4:1 Proteasome inhibition (IC₅₀ not reported)
Compound 11h Phenyl on oxadiazole, isopropylamide 108.3–109.5 99.8% 3:1 Proteasome inhibition
Compound 11as Pyridin-3-yl on oxadiazole, isopropylamide 118.1–119.9 99.0% 4:1 Proteasome inhibition
Compound ZINC000025928534 3-Nitrophenyl on oxadiazole N/A N/A N/A Metalloproteinase II inhibition via H-bonding with Thr342/Gly310
Compound 1 (Tetrazole analog) Tetrazole-5-yl instead of oxadiazole N/A N/A N/A Antihyperlipidemic (rat model bioavailability study)

Key Structural and Functional Insights

Oxadiazole Substitution :

  • The oxan-4-yl group in the target compound distinguishes it from analogs with aromatic (e.g., 4-chlorophenyl in 11g ) or heteroaromatic (e.g., pyridinyl in 11as ) substituents. The oxan-4-yl group likely enhances solubility due to its oxygen atom and cyclic ether structure, which may improve oral bioavailability compared to lipophilic aryl groups.
  • In contrast, 3-nitrophenyl-substituted oxadiazoles (e.g., ZINC000025928534 ) exhibit hydrogen bonding with enzyme residues (Thr342, Gly310), suggesting that the target compound’s oxan-4-yl group may engage in different interactions, such as hydrophobic binding or weaker H-bonding.

Amide Side Chain: The target compound’s methylpropanamide side chain is structurally simpler than the isopropyl or ethylamide groups in analogs like 11g or 12b .

Physicochemical Properties :

  • Melting points for related compounds range from 78–135°C, influenced by substituent polarity and crystallinity. The oxan-4-yl group’s moderate polarity suggests the target compound may have a melting point within this range, though experimental data are needed.
  • HPLC purity for analogs exceeds 99% in most cases , indicating robust synthetic protocols that could be adapted for the target compound.

Biological Activity: Proteasome inhibition is a common activity among oxadiazole-isopropylamide derivatives (e.g., 11g, 11h ). The target compound’s oxan-4-yl group may alter binding to proteasome subunits compared to aryl-substituted analogs. The tetrazole analog (Compound 1) demonstrated antihyperlipidemic activity in rat models , suggesting the target compound’s 4-chlorophenoxy group (shared with clofibric acid derivatives) may confer similar lipid-modulating effects.

Isomerism: Several analogs exhibit isomer ratios (e.g., 4:1 for 11g ), likely due to restricted rotation around the oxadiazole-amide bond.

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a 4-chlorophenoxy group and an oxadiazole moiety, which are known to enhance biological activity. The compound's molecular formula is C15H18ClN3O3C_{15}H_{18}ClN_{3}O_{3}, with a molecular weight of approximately 319.77 g/mol.

Structural Features

FeatureDescription
Chlorine Substituent4-chlorophenoxy group
Oxadiazole MoietyContributes to biological activity
Propanamide CoreProvides stability and solubility

Antitumor Activity

Research indicates that compounds containing oxadiazole structures often exhibit significant antitumor activity . For example, similar derivatives have shown cytotoxic effects against various cancer cell lines. A study reported that oxadiazole derivatives displayed IC50 values in the range of 1-10 µM against breast cancer cell lines, suggesting that our compound may also possess comparable efficacy due to its structural similarities .

Antimicrobial Properties

Compounds with chlorophenoxy groups have been recognized for their antimicrobial properties . A related study demonstrated that chlorophenoxy derivatives exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenoxy group is believed to enhance membrane permeability, allowing for effective bacterial inhibition .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cellular Proliferation : The oxadiazole moiety may interfere with DNA replication or repair mechanisms in cancer cells.
  • Disruption of Membrane Integrity : The chlorophenoxy group can disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antitumor Efficacy

In a comparative study involving several oxadiazole derivatives, one compound similar in structure to our target showed an IC50 value of 5 µM against A431 human epidermoid carcinoma cells. This suggests that our compound could potentially exhibit similar or enhanced antitumor activity due to its unique structural features .

Case Study 2: Antimicrobial Activity

A recent investigation into chlorophenoxy compounds revealed that derivatives with a similar structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This reinforces the potential antimicrobial efficacy of our compound .

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